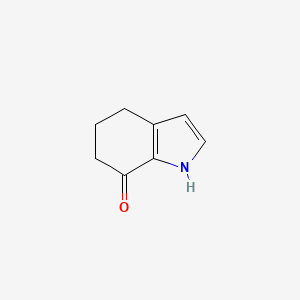
5,6-Dihydro-1H-indol-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydro-7H-indol-7-one is a versatile heterocyclic compound that belongs to the indole family. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered nitrogen-containing ring. It is an important building block in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydro-7H-indol-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It is a key intermediate in the synthesis of drugs for the treatment of various diseases, including schizophrenia and cancer
Mécanisme D'action
Target of Action
It’s known that tetrahydroindole derivatives are important structure motifs in medicinal chemistry as indole mimetics . They are known to bind optimally to the active sites of enzymes .
Mode of Action
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .
Pharmacokinetics
The solubility of the compound is increased due to the nonplanar structure of the cyclohexene moiety in an indole derivative .
Action Environment
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydro-7H-indol-7-one can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .
Industrial Production Methods
Industrial production of 5,6-Dihydro-1H-indol-7(4H)-one often involves optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, reaction temperatures, and catalysts. For example, the use of nickel catalysts in the hydrogenation and isomerization of resorcinol derivatives has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Tetrahydro-7H-indol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroindole derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include phenylglyoxal monohydrate, substituted anilines, and various nucleophilic reagents . Reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .
Major Products Formed
Major products formed from these reactions include functionalized indole derivatives, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar bicyclic structure but differs in the position of the carbonyl group.
4,5,6,7-Tetrahydro-4-oxoindole: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,4,5,6-Tetrahydro-7H-indol-7-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
1,4,5,6-tetrahydroindol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNLHFPGBPXSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
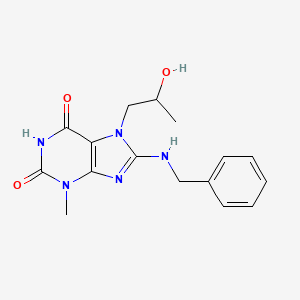
![2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-[(1Z)-(methoxyimino)methyl]acetamide](/img/structure/B2395719.png)
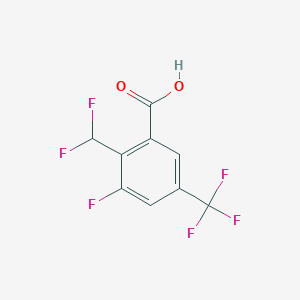
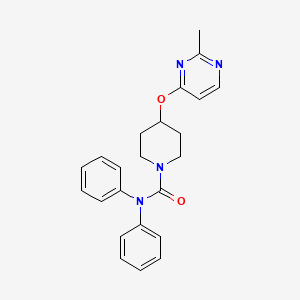

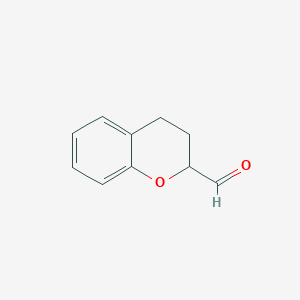
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)
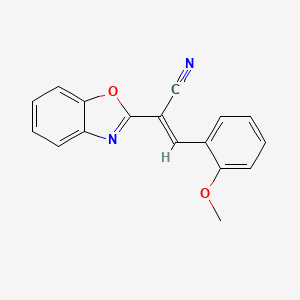
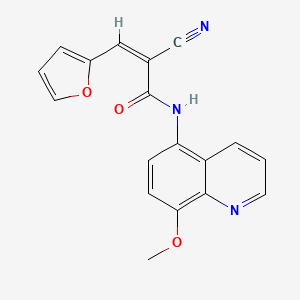
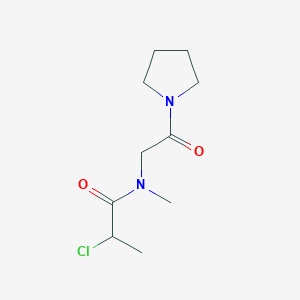
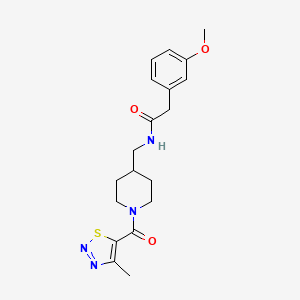
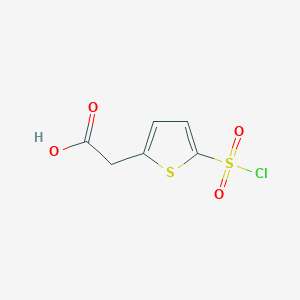
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)

